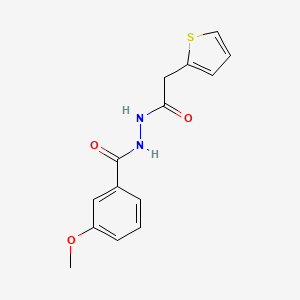![molecular formula C16H11ClN2O2 B5847340 5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]](/img/structure/B5847340.png)
5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as PFCP and is known for its unique properties that make it useful in different areas of study.
Mécanisme D'action
The mechanism of action of PFCP is not fully understood. However, studies have shown that it can act as a chelating agent, which means it can form stable complexes with metal ions by coordinating with them through its functional groups. This property makes it useful in various applications where metal complexes are required.
Biochemical and Physiological Effects:
Studies have shown that PFCP does not have any significant biochemical or physiological effects. It is considered to be a relatively safe compound that can be handled and stored without any special precautions. However, further studies are needed to fully understand its potential effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFCP is its ability to form stable metal complexes, which makes it useful in various lab experiments. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of PFCP is its limited solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on PFCP. One area of interest is the development of new metal complexes using PFCP as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and other fields. Another area of interest is the study of the potential biological effects of PFCP. Further research is needed to fully understand its potential uses in medicine and other areas.
Conclusion:
In conclusion, PFCP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to form stable metal complexes makes it useful in different areas of study, and its relatively safe properties make it accessible to researchers. Further studies are needed to fully understand its potential applications and effects.
Méthodes De Synthèse
The synthesis of PFCP involves the reaction of 5-phenyl-2,3-furandione with 4-chlorophenyl hydrazine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a yellow crystalline solid that is purified through recrystallization. This method has been used in various studies to obtain PFCP in high yields.
Applications De Recherche Scientifique
PFCP has been extensively studied for its potential applications in different fields of research. One of the main areas of interest is its use as a ligand for metal complexes. Studies have shown that PFCP can form stable complexes with various metal ions, such as copper, nickel, and zinc. These complexes have been used in catalysis, electrochemistry, and other applications.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-5-phenylfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-19-14-10-15(21-16(14)20)11-4-2-1-3-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOMQUBLKNJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)
![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)



![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)


![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)
